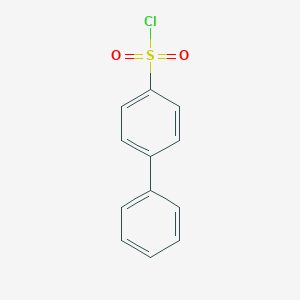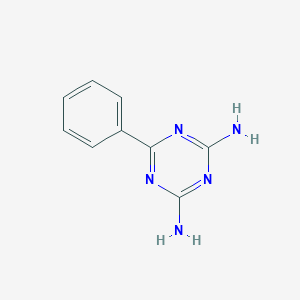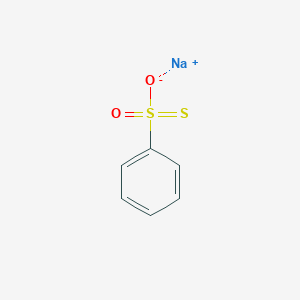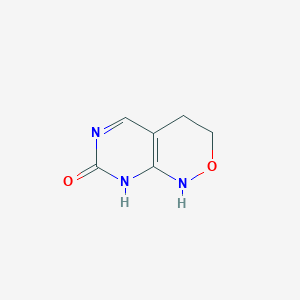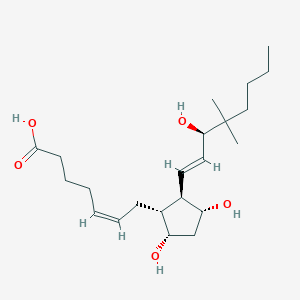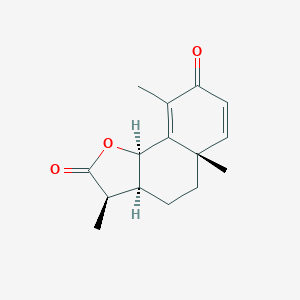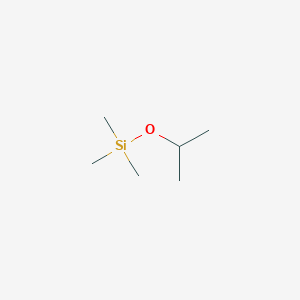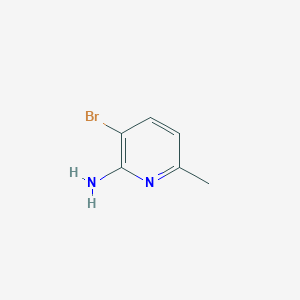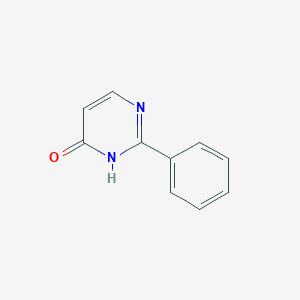
2-苯基嘧啶-4-醇
描述
2-Phenylpyrimidin-4-ol is an organic compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidin-4-ol consists of a pyrimidine ring attached to a phenyl group and a hydroxyl group . The exact spatial arrangement of these groups could be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpyrimidin-4-ol can be inferred from its molecular structure. It is likely to be a solid at room temperature, given its molecular weight and the presence of aromatic rings . Further analysis would require experimental data.科学研究应用
Specific Scientific Field
Summary of the Application
2-Phenylpyrimidin-4-ol is used in the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . These compounds are tested for their in-vitro anticancer activity against various cancer cell lines .
Methods of Application or Experimental Procedures
The synthesis of these compounds is done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Results or Outcomes
Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
Cytotoxic Evaluation and Free Radical Scavenging Activity
Specific Scientific Field
Summary of the Application
A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . All compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized bearing phenyl group at N-1 and p-C6H4 at C-6, and with dinitrophenyl at N-1 and furanyl moiety at C-6 .
Results or Outcomes
The results showed that pyrazolo[3,4-d]pyrimidin-4-ol 3a and 4b had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates . These synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
Antitrypanosomal and Antiplasmodial Activities
Specific Scientific Field
Summary of the Application
2-Phenylpyrimidin-4-ol is used in the synthesis of new 2-aminopyrimidine derivatives. These compounds are tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Methods of Application or Experimental Procedures
The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Therapeutic Medicine
Specific Scientific Field
Summary of the Application
The pyrimidine moiety, including 2-Phenylpyrimidin-4-ol, is a highly privileged motif for the development of molecules of biological and pharmaceutical interest . It is used in the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .
Methods of Application or Experimental Procedures
The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon .
Results or Outcomes
The exploration of the chemistry and biological properties of pyrimidine as a privilege pharmacophore in therapeutics might lead to the discovery of new efficient therapeutic compounds with less side effects .
Antimicrobial Activity
Specific Scientific Field
Summary of the Application
2-Phenylpyrimidin-4-ol is used in the synthesis of new 2-aminopyrimidine derivatives. These compounds are tested for their in vitro activities against various bacterial and fungal strains .
Methods of Application or Experimental Procedures
The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited good antimicrobial activity against the tested strains .
Development of New Efficient Therapeutic Compounds
Specific Scientific Field
Summary of the Application
The pyrimidine moiety, including 2-Phenylpyrimidin-4-ol, is a highly privileged motif for the development of molecules of biological and pharmaceutical interest . It is used in the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .
Methods of Application or Experimental Procedures
The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon .
Results or Outcomes
The exploration of the chemistry and biological properties of pyrimidine as a privilege pharmacophore in therapeutics might lead to the discovery of new efficient therapeutic compounds with less side effects .
属性
IUPAC Name |
2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBLRJIMBFLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955270 | |
| Record name | 2-Phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidin-4-ol | |
CAS RN |
33643-94-6 | |
| Record name | 33643-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

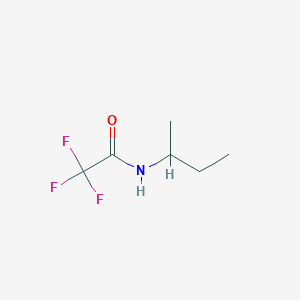
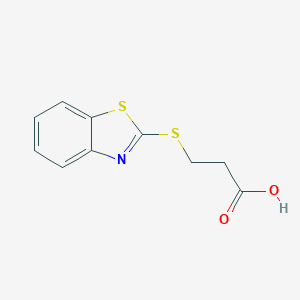
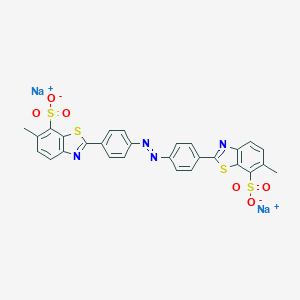
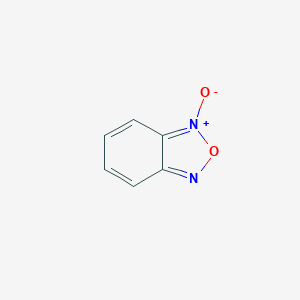
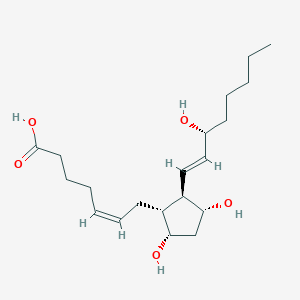
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
